Validated Kinetic Parameters for IGF-1R Activity: Defined Km and Catalytic Efficiency for Reproducible Assays
IGF1Rtide distinguishes itself from uncharacterized or generic peptide substrates through its well-defined and published kinetic parameters for the insulin-like growth factor 1 receptor (IGF-1R) tyrosine kinase domain [1]. This characterization allows for the establishment of robust and reproducible biochemical assays, a feature not guaranteed by alternative, unvalidated peptides. The reported Michaelis-Menten constant (Km) is 26 ± 3.9 µM, and the catalytic efficiency (kcat/Km) is 2.6 × 10³ M⁻¹min⁻¹, providing a quantitative baseline for assay development and inhibitor profiling [2].
| Evidence Dimension | Kinetic Parameters for IGF-1R |
|---|---|
| Target Compound Data | Km = 26 ± 3.9 µM; kcat/Km = 2.6 × 10³ M⁻¹min⁻¹ |
| Comparator Or Baseline | Uncharacterized or alternative IRS-1-derived peptides (baseline for comparison) |
| Quantified Difference | Not applicable; provides a definitive, published benchmark for IGF-1R assays, enabling standardized comparisons. |
| Conditions | Assay performed on the insulin-like growth factor 1 receptor (IGF-1R) tyrosine kinase domain. The sequence is based on the phosphorylation site Tyr895 of the 185 kDa insulin receptor substrate-1 protein (IRS-1). |
Why This Matters
Defined kinetic parameters enable precise assay design and validation, ensuring that kinase activity measurements are both reproducible and comparable across different laboratories and experimental runs.
- [1] Bachem. (n.d.). Lys-Lys-IRS-1 (891-902) (dephosphorylated) (human). Product No. BAC-4046873. View Source
- [2] GlpBio. (n.d.). Lys-Lys-IRS-1 (891-902) (dephosphorylated) (human). Catalog No. GA23160. View Source
